Nonacosadiene (7Z,11Z)

Overview

Description

Unsaturated cuticular hydrocarbons serve as pheromones in insects. In D. melanogaster, these hydrocarbons are sexually dimorphic in both their occurrence and their effects. 7(Z),11(Z)-Nonacosadiene is a cuticular pheromone in female fruit flies that stimulates male courtship behavior. The biosynthesis of this C29 diene appears to be mediated by an elongase with female-based expression.

Mechanism of Action

Target of Action

Nonacosadiene (7Z,11Z) is primarily a pheromone of the fruit fly species, Drosophila melanogaster . Pheromones are chemical substances produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species.

Mode of Action

Nonacosadiene (7Z,11Z) acts as an aphrodisiac pheromone . It is a cuticular pheromone in female fruit flies that stimulates male courtship behavior . This interaction between the pheromone and its target (male fruit flies) leads to changes in the behavior of the target, specifically an increase in courtship behavior.

Biochemical Pathways

The biosynthesis of Nonacosadiene (7Z,11Z) is mediated by an elongase with female-based expression . Elongases are enzymes that catalyze the elongation of fatty acids, and in this case, they contribute to the production of this specific pheromone. The loss of the fatty acid elongase “Bond” eliminates the male sex pheromone .

Result of Action

The primary result of the action of Nonacosadiene (7Z,11Z) is the stimulation of male courtship behavior in Drosophila melanogaster . This means that the presence of this pheromone, produced by females, increases the likelihood of males engaging in behaviors that are part of the courtship and mating process.

Biochemical Analysis

Biochemical Properties

Nonacosadiene (7Z,11Z) interacts with various enzymes and proteins within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The loss of this enzyme eliminates the male sex pheromone, severely suppressing male fertility . Nonacosadiene (7Z,11Z) is also associated with the desaturases Desat1, Desat2, and DesatF, which place double bonds at distinct positions in the hydrocarbon backbone of the female aphrodisiacs .

Cellular Effects

Nonacosadiene (7Z,11Z) has profound effects on various types of cells and cellular processes within the fruit fly. It influences cell function by acting as a pheromone, affecting mating behavior

Molecular Mechanism

The molecular mechanism of Nonacosadiene (7Z,11Z) involves its interaction with various biomolecules. It binds with specific enzymes, leading to changes in gene expression and enzyme activation or inhibition . For instance, the loss of the Bond enzyme, which is involved in the synthesis of Nonacosadiene (7Z,11Z), leads to a significant decrease in male fertility .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term processes such as mating behavior in fruit flies

Dosage Effects in Animal Models

It is known that the compound plays a crucial role in the mating behavior of fruit flies .

Metabolic Pathways

Nonacosadiene (7Z,11Z) is involved in several metabolic pathways within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The compound is also associated with the desaturases Desat1, Desat2, and DesatF .

Biological Activity

Nonacosadiene (7Z,11Z) is a long-chain hydrocarbon that has garnered attention in biological research due to its various roles as a pheromone in the animal kingdom, particularly in insects. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

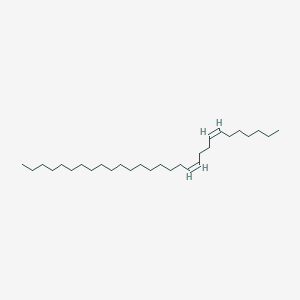

Chemical Structure and Properties

Nonacosadiene (7Z,11Z) is characterized by its long carbon chain, specifically containing 29 carbon atoms with double bonds at the 7th and 11th positions. Its molecular formula is , and it belongs to a class of compounds known as cuticular hydrocarbons (CHCs), which are crucial for various biological functions in insects.

Pheromonal Activity

- In Drosophila melanogaster : Nonacosadiene plays a significant role as a pheromone in fruit flies. It has been shown to influence mating behaviors and reproductive success. Research indicates that male Drosophila utilize nonacosadiene to attract females and deter rival males, thereby enhancing their reproductive fitness .

- Chemical Masking : In addition to mating cues, nonacosadiene contributes to the chemical masking of eggs laid by Drosophila. The presence of this compound on the eggshell helps prevent cannibalism by larvae, showcasing its protective role in early development stages .

- Detection Mechanisms : The detection of nonacosadiene involves specialized sensory neurons in Drosophila. Studies have identified specific receptors that respond to this hydrocarbon, facilitating behavioral responses such as courtship and aggression .

Case Study: Pheromone Processing in Drosophila

A comprehensive study investigated how nonacosadiene interacts with other pheromonal signals in Drosophila. The research utilized mass spectrometry and behavioral assays to analyze the effects of nonacosadiene on mating preferences among different genotypes of fruit flies.

- Findings :

- Males perfumed with nonacosadiene displayed increased courtship behavior.

- Females showed a preference for males emitting higher concentrations of nonacosadiene, indicating its effectiveness as a sexual attractant.

| Parameter | Control Group | Nonacosadiene Group | Statistical Significance |

|---|---|---|---|

| Courtship Duration (s) | 12 ± 3 | 25 ± 5 | p < 0.01 |

| Female Preference (%) | 40% | 75% | p < 0.05 |

The biological activity of nonacosadiene can be attributed to its interaction with specific receptors in the olfactory system of insects. Research has identified that:

- The ppk23 channel is critical for the detection of nonacosadiene, linking it to behavioral responses such as mating and aggression .

- Inhibition studies suggest that the presence of competing odors can modulate the sensitivity to nonacosadiene, highlighting its role within a complex pheromonal communication network .

Properties

IUPAC Name |

(7Z,11Z)-nonacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWRILZYFCPRI-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.